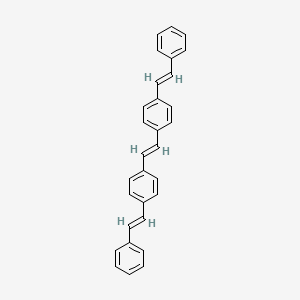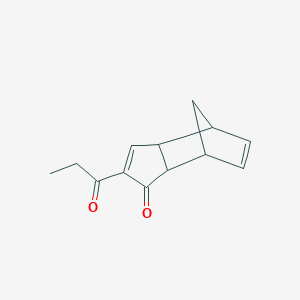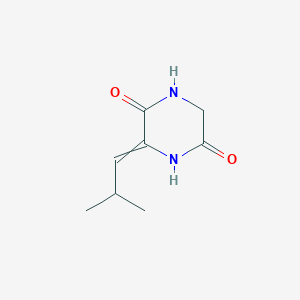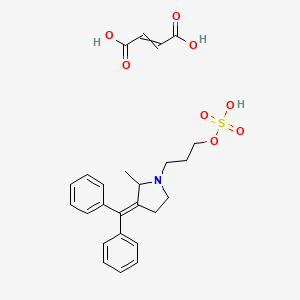![molecular formula C14H17IN2O2 B14503380 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide CAS No. 62877-62-7](/img/structure/B14503380.png)
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridazin-1-ium iodides and is characterized by the presence of a phenoxy group and an isopropyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of a pyridazine derivative with phenol and isopropyl alcohol under specific conditions. The reaction conditions often involve the use of a suitable catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazin-1-ium iodides .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
- 1,2,5-Trimethylpyridinium iodide
Uniqueness
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is unique due to its specific structural features, such as the phenoxy group and isopropyl ether moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
62877-62-7 |
|---|---|
Molekularformel |
C14H17IN2O2 |
Molekulargewicht |
372.20 g/mol |
IUPAC-Name |
1-methyl-3-phenoxy-6-propan-2-yloxypyridazin-1-ium;iodide |
InChI |
InChI=1S/C14H17N2O2.HI/c1-11(2)17-14-10-9-13(15-16(14)3)18-12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IKUFMHWWOWJZHM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC1=[N+](N=C(C=C1)OC2=CC=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)





![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

